Oleyloxyethylphosphorylcholine

Übersicht

Beschreibung

Typically, a description of a chemical compound would include its molecular formula, structure, and common uses. It might also include information about its discovery or synthesis .

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted from the compound’s structure .Wissenschaftliche Forschungsanwendungen

Inhibition of Phospholipase A2 (PLA2)

Oleyloxyethylphosphorylcholine: is a potent inhibitor of PLA2, an enzyme responsible for the hydrolysis of the sn-2 acyl bond of phospholipids, releasing arachidonic acid and lysophospholipids . It has been shown to inhibit porcine pancreatic PLA2 with an IC50 value of 6.2 µM .

Selectivity Over cPLA2

This compound demonstrates selectivity in inhibiting secretory PLA2 (sPLA2) over cytosolic PLA2 (cPLA2). It inhibits human recombinant sPLA2 with an IC50 of 13.7 µM , which is significant for targeting specific pathways in inflammatory responses .

Myogenic Response Modulation

At a concentration of 1 µM , Oleyloxyethylphosphorylcholine completely blocked the myogenic response in perfused dog renal arcuate arteries. This suggests potential applications in modulating vascular tone and treating conditions related to arterial constriction .

Potential Therapeutic Applications

Due to its inhibitory action on PLA2, there is potential for Oleyloxyethylphosphorylcholine to be used in therapeutic applications for diseases where PLA2 is implicated, such as atherosclerosis, arthritis, and other inflammatory disorders .

Research in Signal Transduction

PLA2 plays a role in signal transduction, and by inhibiting this enzyme, Oleyloxyethylphosphorylcholine can be used to study the role of PLA2 in various signaling pathways, including those involved in inflammation and cell proliferation .

Study of Lipid Metabolism

As PLA2 is involved in lipid metabolism, the use of Oleyloxyethylphosphorylcholine can help in understanding the metabolic pathways of lipids and the production of bioactive lipid mediators .

Neurological Research

Given that PLA2 is also found in the brain and is involved in the pathogenesis of neurodegenerative diseases, Oleyloxyethylphosphorylcholine could be used in neurological research to explore its effects on neuroinflammation and neurodegeneration .

Cancer Research

PLA2 activity has been associated with cancer, and inhibitors like Oleyloxyethylphosphorylcholine could provide insight into the role of lipid signaling in cancer progression and as a potential target for cancer therapy .

Wirkmechanismus

Target of Action

Oleyloxyethylphosphorylcholine primarily targets secreted Phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in the biosynthesis of proinflammatory lipid mediators .

Mode of Action

Oleyloxyethylphosphorylcholine acts as an inhibitor of sPLA2 . It specifically recognizes the sn-2 acyl bond of phospholipids and catalytically hydrolyzes the bond . This interaction with its target results in the release of arachidonic acid and lysophosphatidic acid .

Biochemical Pathways

The action of Oleyloxyethylphosphorylcholine affects the arachidonic acid pathway . Upon downstream modification by cyclooxygenases, arachidonic acid is modified into active eicosanoids . These eicosanoids are categorized as anti-inflammatory and inflammatory mediators .

Pharmacokinetics

It is known that the compound is soluble in dmso and dimethyl formamide

Result of Action

The inhibition of sPLA2 by Oleyloxyethylphosphorylcholine leads to a decrease in the production of proinflammatory lipid mediators . This makes the compound useful for studying inflammatory diseases . Additionally, Oleyloxyethylphosphorylcholine has been shown to modify the red blood cell membrane and bind to oxygen-carrying liquid perfluorocarbons . This has been used as an antivenom agent to reduce toxin-induced hemolysis .

Action Environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

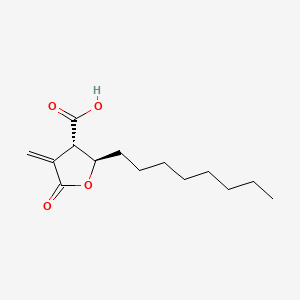

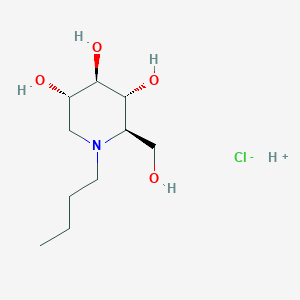

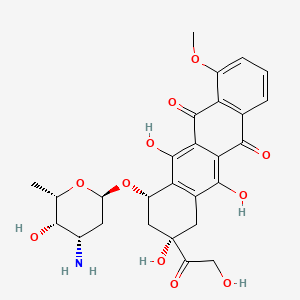

IUPAC Name |

2-[(Z)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLMVGGTFDUQHL-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleyloxyethyl phosphorylcholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.